molecular formula C22H38O B14737698 2,6-Dioctylphenol CAS No. 3307-31-1

2,6-Dioctylphenol

Cat. No.: B14737698
CAS No.: 3307-31-1
M. Wt: 318.5 g/mol
InChI Key: MYOXWOWYELCAJM-UHFFFAOYSA-N
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Description

Phenolic compounds with substituents at the 2 and 6 positions exhibit unique physicochemical properties due to steric and electronic effects. These compounds vary in substituent size, polarity, and reactivity, influencing their applications in industrial, pharmaceutical, and chemical synthesis contexts .

Properties

CAS No.

3307-31-1

Molecular Formula

C22H38O

Molecular Weight

318.5 g/mol

IUPAC Name

2,6-dioctylphenol

InChI

InChI=1S/C22H38O/c1-3-5-7-9-11-13-16-20-18-15-19-21(22(20)23)17-14-12-10-8-6-4-2/h15,18-19,23H,3-14,16-17H2,1-2H3

InChI Key

MYOXWOWYELCAJM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=C(C(=CC=C1)CCCCCCCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dioctylphenol can be synthesized through nucleophilic aromatic substitution reactions. The process involves the substitution of hydrogen atoms in the phenol ring with octyl groups. This reaction typically requires a strong base and an appropriate solvent to facilitate the substitution .

Industrial Production Methods: In industrial settings, 2,6-Dioctylphenol is produced using a tubular fixed bed reactor. This method ensures a continuous and efficient production process, allowing for large-scale synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioctylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,6-Dioctylphenol involves its interaction with various molecular targets and pathways. The hydroxyl group in the phenol ring can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the octyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes .

Comparison with Similar Compounds

2,6-Dimethylphenol (2,6-Xylenol)

  • Molecular Formula : C₈H₁₀O; Molecular Weight : 122.17 g/mol .
  • Physical Properties : Melting point 121–123°C; soluble in organic solvents.
  • Synthesis: Produced via Fenton oxidation of 2,6-dimethylaniline, yielding intermediates like 2,6-dimethylbenzoquinone and organic acids .
  • Applications : Industrial precursor for resins, antioxidants, and pharmaceuticals. Supplier Dakenchem highlights its role in specialty chemical synthesis .
  • Degradation : Oxidizes to maleic, acetic, and formic acids under acidic conditions .

2,6-Diethylphenol

  • Molecular Formula : C₁₀H₁₄O; Molecular Weight : 150.22 g/mol .
  • Physical Properties : Higher hydrophobicity compared to methyl analogs due to longer alkyl chains.
  • Applications : Used in polymer stabilization and as a synthetic intermediate. Chemieliva Pharmaceutical Co. lists it as a specialty chemical .

2,6-Dimethoxyphenol (Syringol)

  • Molecular Formula : C₈H₁₀O₃; Molecular Weight : 154.16 g/mol .
  • Physical Properties : Melting point 52–54°C; polar due to methoxy groups.
  • Applications: Flavoring agent (FEMA No. 3137); key component in smoke flavorings and fragrances .
  • Reactivity : Methoxy groups enhance electron-donating effects, influencing electrophilic substitution patterns.

Dichlorophenyl Derivatives (e.g., 2,6-Dichloroaniline)

  • Structure : Chlorine substituents at positions 2 and 6 create steric hindrance and electron-withdrawing effects.
  • Applications : Pharmaceutical intermediates (e.g., lidocaine derivatives with 2,6-dimethylphenyl groups ).
  • Crystallography: Planar 2,6-dichloroanilino units stabilize molecular conformations, as seen in X-ray studies .

Chiral 2,6-Diisopropylphenol Derivatives

  • Example: Methyl-tris(2,6-diisopropylphenoxy)silylsulfide exhibits propeller-like chirality, with S-methylation reducing crystal symmetry .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Applications
2,6-Dimethylphenol C₈H₁₀O 122.17 Methyl Resins, antioxidants
2,6-Diethylphenol C₁₀H₁₄O 150.22 Ethyl Polymer stabilization
2,6-Dimethoxyphenol C₈H₁₀O₃ 154.16 Methoxy Flavorings, fragrances
2,6-Dichloroaniline C₆H₅Cl₂N 162.02 Chlorine Pharmaceuticals

Research Findings and Trends

  • Degradation Pathways: Alkylphenols like 2,6-dimethylphenol degrade into short-chain acids under oxidative conditions, critical for environmental remediation studies .
  • Spectroscopic Analysis : DFT studies on 2,6-bis(bromomethyl)pyridine correlate theoretical and experimental IR spectra, aiding in structural elucidation .
  • Pharmaceutical Relevance: 2,6-Disubstituted phenols serve as backbones for anesthetics (e.g., lidocaine) and kinase inhibitors .

Q & A

Q. Q1. What are the key physicochemical properties of 2,6-Dioctylphenol, and how can they influence experimental design?

Methodological Answer: While direct data on 2,6-Dioctylphenol is limited in the provided evidence, analogous compounds like 2,6-Dichlorophenol (CAS 87-65-0) and 2,6-Di-tert-butyl-4-ethylphenol (CAS 25154-52-3) offer insights. Key properties to prioritize include:

  • Molecular weight and solubility : Critical for solvent selection in synthesis or biological assays. For example, 2,6-Dichlorophenol has a molecular weight of 163 g/mol and limited water solubility, necessitating organic solvents like ethanol or DMSO .
  • Thermal stability : Melting/boiling points guide storage and reaction conditions. 2,6-Dichlorophenol melts at 68–70°C and boils at 219–220°C, requiring controlled heating in catalytic studies .
  • Electrochemical behavior : Redox properties (e.g., 2,6-Dichlorophenolindophenol’s pH-dependent color changes) are vital for spectrophotometric assays .

Experimental Tip : Use capillary electrophoresis (CE) or HPLC for purity analysis, as demonstrated for chlorophenols in sludge studies .

Q. Q2. How can researchers synthesize 2,6-Dioctylphenol derivatives, and what analytical methods validate their structures?

Methodological Answer: Synthesis strategies for phenolic derivatives often involve Friedel-Crafts alkylation or nucleophilic substitution. For example:

Alkylation : React phenol with octyl halides under acidic conditions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate).

Purification : Use column chromatography (silica gel) with gradient elution.

Q. Characterization Tools :

  • NMR : Compare aromatic proton signals (e.g., 2,6-Dimethylphenol shows a singlet at δ 6.7–7.0 ppm for symmetry) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., 2,6-Dichloroacetophenone: [M+H]⁺ at m/z 189.039) .
  • FT-IR : Detect hydroxyl (~3200 cm⁻¹) and alkyl chain (C-H stretch ~2850 cm⁻¹) groups.

Validation : Cross-reference with PubChem or CAS data for analogous compounds .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., alkyl chain length) in 2,6-dialkylphenols affect their biological activity?

Methodological Answer: Studies on 2,6-Di-tert-butyl-4-ethylphenol and 2,6-Dichlorophenolindophenol (DCIP) reveal:

  • Antimicrobial activity : Longer alkyl chains (e.g., octyl) enhance lipid membrane disruption, as seen in chlorophenols’ bioinhibitory effects on sludge microbes .
  • Enzyme interactions : DCIP acts as a redox indicator in dehydrogenase assays; steric hindrance from bulky substituents (e.g., tert-butyl) may reduce binding affinity .

Q. Experimental Design :

Structure-Activity Relationship (SAR) : Synthesize derivatives with varying chain lengths (C4–C12).

Bioassays : Test against model organisms (e.g., E. coli) using microdilution methods (MIC/MBC).

Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding to target enzymes .

Q. Q4. What mechanisms underlie the environmental persistence and degradation pathways of 2,6-dialkylphenols?

Methodological Answer: Evidence from chlorophenol degradation studies suggests:

  • Oxidative Catalysis : MnO₂ or Fenton reagents degrade 2,6-Dichlorophenol via hydroxyl radical attack, forming quinones and shorter-chain acids .
  • Microbial degradation : Sphingomonas spp. metabolize phenolic compounds via dioxygenase enzymes, cleaving aromatic rings .

Q. Methodology for Environmental Studies :

Batch Reactors : Incubate 2,6-Dioctylphenol with activated sludge; monitor COD/TOC reduction .

LC-MS/MS : Identify intermediates (e.g., hydroquinones, aliphatic fragments) .

Toxicity Assessment : Use Daphnia magna or algal growth inhibition tests to evaluate residual ecotoxicity .

Q. Q5. How can researchers resolve contradictions in reported toxicity data for phenolic compounds?

Methodological Answer: Discrepancies arise from variations in test organisms, exposure durations, and analytical methods. For example:

  • 2,6-Dichlorophenol : Acute toxicity (LC₅₀) ranges from 1.2 mg/L (fish) to 48 mg/L (algae) due to species-specific sensitivity .
  • Confounding factors : Impurities (e.g., 2,4-isomers) in commercial samples skew results .

Q. Resolution Strategies :

Standardize Protocols : Follow OECD guidelines for ecotoxicity testing.

High-Purity Synthesis : Use preparative HPLC to isolate >99% pure compounds .

Meta-Analysis : Apply statistical tools (e.g., random-effects models) to harmonize disparate datasets .

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